molecular formula C9H9F3O2S B8227862 (4-(Methoxymethoxy)phenyl)(trifluoromethyl)sulfane

(4-(Methoxymethoxy)phenyl)(trifluoromethyl)sulfane

Cat. No.: B8227862
M. Wt: 238.23 g/mol
InChI Key: WSDRFKZJICCHQM-UHFFFAOYSA-N
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Description

(4-(Methoxymethoxy)phenyl)(trifluoromethyl)sulfane is an organic compound with the molecular formula C9H9F3O2S It is characterized by the presence of a methoxymethoxy group attached to a phenyl ring, which is further substituted with a trifluoromethylsulfane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Methoxymethoxy)phenyl)(trifluoromethyl)sulfane typically involves the reaction of 4-hydroxybenzaldehyde with methoxymethyl chloride in the presence of a base to form 4-(methoxymethoxy)benzaldehyde. This intermediate is then reacted with trifluoromethanesulfenyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product. Advanced purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4-(Methoxymethoxy)phenyl)(trifluoromethyl)sulfane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the trifluoromethylsulfane group to a thiol group.

    Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon and bases such as sodium hydride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

(4-(Methoxymethoxy)phenyl)(trifluoromethyl)sulfane has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4-(Methoxymethoxy)phenyl)(trifluoromethyl)sulfane involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfane group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact effectively with biological membranes and enzymes. The methoxymethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethylthio)phenol
  • 4-(Trifluoromethylthio)aniline
  • 3-(Trifluoromethylthio)benzaldehyde

Uniqueness

(4-(Methoxymethoxy)phenyl)(trifluoromethyl)sulfane is unique due to the presence of both methoxymethoxy and trifluoromethylsulfane groups, which impart distinct chemical and physical properties

Properties

IUPAC Name

1-(methoxymethoxy)-4-(trifluoromethylsulfanyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O2S/c1-13-6-14-7-2-4-8(5-3-7)15-9(10,11)12/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDRFKZJICCHQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=C(C=C1)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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